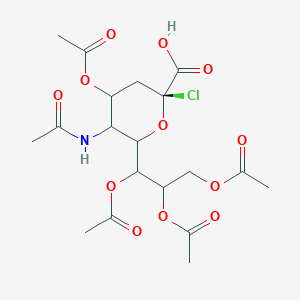
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound with a unique structure that includes a cyclopentyl ring substituted with dimethyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Solvent: Polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures around 50-70°C.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, ensuring consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions can replace the iodide ion.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Scientific Research Applications
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium chloride
- (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium bromide
Uniqueness
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is unique due to its specific iodide anion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60888-99-5 |
|---|---|
Molecular Formula |
C11H22INO |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
(2,3-dimethyl-4-oxocyclopentyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-8-9(2)11(13)6-10(8)7-12(3,4)5;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
LVTHQUYRAMZVKZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(C(=O)CC1C[N+](C)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)



![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)


![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
